4-Phenyl-2-(pyrrolidin-1-yl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-2-8-14(9-3-1)17-15-10-4-5-11-16(15)19-18(20-17)21-12-6-7-13-21/h1-5,8-11H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAXOTHFRQJSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Phenyl 2 Pyrrolidin 1 Yl Quinazoline
Established Synthetic Pathways for Quinazoline (B50416) Core Structures
The quinazoline framework, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of established methods.
Cyclization Reactions in Quinazoline Synthesis
Cyclization is the key step in forming the quinazoline ring system. Numerous methods have been developed, often categorized by the type of precursors and catalysts used. A classic and widely employed method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides at high temperatures. ijarsct.co.ingeneris-publishing.com
Modern approaches often utilize multicomponent reactions (MCRs) which offer advantages such as atom economy and procedural simplicity. For instance, a one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can yield 2,4-disubstituted quinazolines under mild conditions, often facilitated by an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). tandfonline.comtandfonline.com
Catalysis plays a crucial role in enhancing the efficiency and selectivity of these cyclization reactions. Transition metals such as copper, iron, palladium, and cobalt have been successfully used to catalyze the formation of the quinazoline ring from various starting materials. nih.govnih.gov For example, copper-catalyzed one-pot tandem reactions of (2-aminophenyl)methanols with aldehydes and an ammonium source provide a practical route to 2-functionalized quinazolines. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, often accelerating reaction times and improving yields in solvent-free conditions. ijarsct.co.in
Aniline (B41778) and Anthranilic Acid Derivatives as Precursors
Aniline derivatives, particularly 2-aminoaryl ketones like 2-aminobenzophenone (B122507), are also pivotal starting materials, especially for the synthesis of 4-arylquinazolines. tandfonline.comtandfonline.com In these syntheses, the phenyl group destined for the C-4 position is already present in the precursor. The reaction often proceeds via condensation with an aldehyde and a source of ammonia, such as ammonium acetate, to construct the pyrimidine ring. nih.gov Another important aniline-derived precursor is 2-aminobenzonitrile, which can react with anilines to form N-arylbenzamidines that subsequently cyclize to form the quinazoline ring. researchgate.netresearchgate.net
The following table summarizes common precursors and the typical cyclization methods used to form the quinazoline core.
| Precursor | Reagent(s) | Method/Catalyst | Product Type |
| Anthranilic Acid | Formamide | Niementowski Reaction | Quinazolin-4-one |
| Anthranilic Acid | Acyl Chloride, Amine | Benzoxazinone Intermediate | 2-Substituted Quinazolin-4-one |
| 2-Aminobenzophenone | Aldehyde, NH₄OAc | DDQ Oxidation | 2,4-Disubstituted Quinazoline |
| 2-Aminobenzonitrile | Orthoester, NH₄OAc | Microwave-Assisted | 2-Alkyl-4-aminoquinazoline |
| 2-Aminobenzylamine | Aldehyde | IBX Mediated Tandem Reaction | Dihydroquinazoline/Quinazoline |
Specific Synthetic Routes to 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline
The synthesis of the specific target compound, this compound, is not a single-step process but a sequence of reactions designed to correctly place the phenyl and pyrrolidinyl groups onto the quinazoline scaffold.
Introduction of the Phenyl Substituent at C-4
The most direct method for introducing the phenyl group at the C-4 position is to begin the synthesis with a precursor that already contains this moiety. The use of 2-aminobenzophenone is a prime example of this strategy. nih.gov This precursor contains the o-aminophenyl ring required for the benzene portion of the quinazoline and a phenyl ketone group which becomes the C-4 substituent.
The general approach involves the condensation of 2-aminobenzophenone with a reagent that provides the C-2 atom and the N-3 nitrogen of the pyrimidine ring. A common method is a three-component reaction with an aldehyde and ammonium acetate. nih.govtandfonline.com This builds the quinazoline ring system in a single pot, with the phenyl group from the starting ketone fixed at the C-4 position.
Incorporation of the Pyrrolidin-1-yl Moiety at C-2
The pyrrolidin-1-yl group is typically introduced at a late stage of the synthesis via nucleophilic aromatic substitution (SNAr). This requires the presence of a good leaving group, most commonly a halogen, at the C-2 position of the quinazoline ring. DFT calculations and experimental evidence show that in 2,4-dichloroquinazolines, the C-4 position is more susceptible to nucleophilic attack. nih.gov Therefore, to achieve substitution at C-2, a 2-chloro-4-phenylquinazoline (B1364208) intermediate is the desired substrate.
The SNAr reaction involves treating the 2-chloro-4-phenylquinazoline with pyrrolidine (B122466). The nitrogen atom of the pyrrolidine acts as the nucleophile, displacing the chloride ion at the C-2 position to form the final product. This type of amination reaction is a well-established method for functionalizing halo-quinazolines and can be performed with various amines. beilstein-journals.orgnih.gov
Multi-step Reaction Sequences for Target Compound Formation
A plausible and efficient multi-step synthesis for this compound is outlined below, starting from readily available precursors. This sequence combines the strategies for introducing both substituents in a controlled manner.
Step 1: Synthesis of 2-Arylquinazolin-4-one The synthesis begins with the reaction of an anthranilamide with an aromatic aldehyde (benzaldehyde in this case) under aerobic conditions. The reaction proceeds through the formation of an imine, followed by nucleophilic attack from the ortho-carboxamide group and subsequent oxidation to yield the 2-phenylquinazolin-4-one intermediate. nih.gov
Step 2: Chlorination to form 2-Phenyl-4-chloroquinazoline The keto group at C-4 of the quinazolinone is converted into a more reactive chloro group. This is typically achieved by treating the 2-phenylquinazolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base. nih.govnih.gov This step is critical as it activates the C-4 position for the next substitution. Correction: For the target molecule, the phenyl group is at C-4, not C-2. Therefore, a more appropriate route starts with 2-aminobenzophenone.
A more direct route to a key intermediate begins with 2-aminobenzophenone and a reagent that will form the 2-chloro-substituted pyrimidine ring. However, a common and versatile approach involves creating a 2,4-dichloroquinazoline (B46505) and performing sequential substitutions. Due to the higher reactivity of the C-4 position, the phenyl group would be introduced there first. An alternative and more logical pathway for the target compound is as follows:
Revised Step 1: Formation of 4-Phenylquinazolin-2-one Starting with 2-aminobenzophenone, a reaction with a C1 source like urea (B33335) or phosgene (B1210022) equivalent would lead to the formation of 4-phenylquinazolin-2(1H)-one.
Revised Step 2: Chlorination to form 2-Chloro-4-phenylquinazoline The 4-phenylquinazolin-2(1H)-one is then chlorinated, typically using POCl₃, to convert the C-2 keto group into a chloro group, yielding the key intermediate, 2-chloro-4-phenylquinazoline.
Revised Step 3: Nucleophilic Substitution with Pyrrolidine The final step is the nucleophilic aromatic substitution reaction. The 2-chloro-4-phenylquinazoline is treated with pyrrolidine. The pyrrolidine nitrogen attacks the C-2 carbon, displacing the chloride and forming the desired this compound. nih.gov
The following table outlines this proposed synthetic sequence.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |
| 1 | 2-Aminobenzophenone | Urea or Phosgene equivalent | 4-Phenylquinazolin-2(1H)-one | Formation of the quinazolinone ring |
| 2 | 4-Phenylquinazolin-2(1H)-one | POCl₃ | 2-Chloro-4-phenylquinazoline | Chlorination of the C-2 position |
| 3 | 2-Chloro-4-phenylquinazoline | Pyrrolidine | This compound | Nucleophilic substitution at C-2 |
Advanced Synthetic Techniques and Methodological Innovations
Metal-Catalyzed Approaches in Quinazoline Synthesis
Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic systems like quinazolines, enabling bond formations that are otherwise challenging.
A prominent metal-catalyzed method for constructing the key 2-chloro-4-phenylquinazoline intermediate is the Suzuki coupling reaction. This approach involves the palladium-catalyzed cross-coupling of a dihalogenated precursor with a boronic acid. For instance, 2,4-dichloroquinoline (B42001) can be reacted with phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to selectively install the phenyl group at the 4-position. chemicalbook.com
Table 1: Example of Metal-Catalyzed Synthesis of 2-Chloro-4-phenylquinazoline Intermediate
| Reactants | Catalyst | Solvent System | Temperature | Yield | Reference |
|---|
The final crucial step, the formation of the C-N bond between the quinazoline core and the pyrrolidine ring, can also be achieved using metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for the N-arylation of amines. wiley.com This reaction is particularly effective for coupling aryl chlorides with a diverse range of amines, including cyclic secondary amines like pyrrolidine. The use of specialized phosphine (B1218219) ligands is critical for stabilizing the palladium catalyst and promoting high activity, even at room temperature for some substrates. wiley.com This method offers a robust and high-yielding route to the target molecule from the 2-chloro-4-phenylquinazoline intermediate.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.gov This technology is highly applicable to the synthesis of this compound.
The nucleophilic aromatic substitution (SNAr) of the chlorine atom in 2-chloro-4-phenylquinazoline with pyrrolidine is a reaction that can be significantly accelerated by microwave heating. In analogous syntheses, the amination of various chloroquinazolines has been successfully performed under microwave irradiation, often without the need for a catalyst and in shorter timeframes. nih.govnih.gov For example, a microwave-mediated, base-free amination strategy has been effectively used for the N-arylation of 4-chloroquinazolines in a mixture of THF and water. nih.gov The application of microwave energy can drive the reaction to completion in minutes to hours, whereas conventional heating might require much longer periods. nih.govnih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Amination (General)
| Reaction Type | Conditions | Time | Yield | Reference Context |
|---|---|---|---|---|
| Amination of Chloroquinazoline | Conventional Heating | 12+ hours | Low to Moderate | nih.gov |
This rapid and efficient heating makes microwave-assisted synthesis a preferred method for creating libraries of substituted quinazolines for research and development.
Phase-Transfer Catalysis in Quinazolinone Derivatives Synthesis
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., a solid-liquid or liquid-liquid system). rsc.org A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. This methodology is prized for its operational simplicity and use of mild reaction conditions. rsc.org
While not commonly reported for the final amination step in this specific synthesis, PTC is instrumental in the preparation of various quinoline (B57606) and quinazolinone precursors. nih.gov For example, PTC has been successfully employed for the one-pot synthesis of novel bis-quinolines from 8-hydroxy quinoline derivatives. nih.gov In the context of synthesizing substituted quinazoline precursors, PTC could be used for N-alkylation or other modifications of the heterocyclic core under biphasic conditions, thereby avoiding harsh, anhydrous reaction environments. The development of bifunctional phase-transfer catalysts, which may contain a hydrogen-bond donor group in addition to the catalytic center, has further expanded the scope of this technique to include more complex transformations like the coupling of isocyanates and epoxides. nih.gov
Purification and Isolation Strategies for this compound
The successful synthesis of the target compound is contingent upon effective purification and isolation strategies to remove unreacted starting materials, catalysts, and byproducts. A multi-step approach combining several standard laboratory techniques is typically required.
For the 2-chloro-4-phenylquinazoline intermediate, a common purification method involves an initial workup where the reaction mixture is processed to isolate the crude solid. This crude material can then be dissolved in a suitable organic solvent, such as toluene (B28343) or methylene (B1212753) chloride, and filtered through a plug of silica (B1680970) gel or celite to remove insoluble impurities and catalyst residues. chemicalbook.comprepchem.com The final purification is often achieved by recrystallization from an appropriate solvent like methanol (B129727) or hexane, which yields the intermediate as a crystalline solid with a sharp melting point. chemicalbook.comprepchem.com
The final product, This compound , is typically isolated from the reaction mixture via an extractive workup. The organic layer is then dried and the solvent is removed under reduced pressure. The resulting crude residue is commonly subjected to column chromatography on silica gel. A gradient elution system, for instance using a mixture of dichloromethane (B109758) and methanol, can effectively separate the desired product from any remaining impurities. mdpi.com Following chromatography, the purity can be further enhanced by trituration with a solvent like ethanol (B145695) or diethyl ether, or by recrystallization to afford the final compound as a purified solid. mdpi.com In some cases, purification can be achieved by forming a salt (e.g., with an acid), extracting impurities with an organic solvent, and then neutralizing the aqueous solution to precipitate the pure amine product.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular skeleton and the relative orientation of its constituent parts.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In a typical ¹H NMR spectrum of a quinazoline (B50416) derivative, distinct signals would be expected for the protons of the quinazoline core, the phenyl group, and the pyrrolidine (B122466) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the surrounding atoms. For instance, aromatic protons on the quinazoline and phenyl rings typically resonate in the downfield region (δ 7-9 ppm) due to the deshielding effect of the ring currents. The protons of the pyrrolidine ring would appear in the upfield region, with the protons adjacent to the nitrogen atom showing a characteristic downfield shift compared to the other methylene (B1212753) protons.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For a compound like 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline, the spectrum would show distinct signals for the carbons of the quinazoline nucleus, the phenyl ring, and the pyrrolidine ring. The quaternary carbons and the carbons attached to nitrogen atoms would have characteristic chemical shifts.
While specific data for this compound is not publicly available, the following table presents typical ¹H and ¹³C NMR data for a closely related isomer, 2-Phenyl-4-(pyrrolidin-1-yl)quinazoline . This data serves as an illustrative example of the type of information obtained from NMR spectroscopy.
Table 1: Illustrative ¹H and ¹³C NMR Data for 2-Phenyl-4-(pyrrolidin-1-yl)quinazoline Data presented is for an analogous compound and not for this compound.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
|---|---|
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 8.37 (d, J = 8.0 Hz, 1H) | 162.5 |
| 7.81 – 7.74 (m, 2H) | 156.5 |
| 7.55 – 7.49 (m, 1H) | 147.2 |
| 7.49 – 7.43 (m, 1H) | 136.6 |
| 7.39 (dd, J = 10.3, 4.8 Hz, 2H) | 135.2 |
| 7.35-7.32 (m, 2H) | 134.6 |
| 7.22 – 7.16 (m, 3H) | 130.0 |
| 6.95 – 6.87 (m, 2H) | 128.68 (2C) |
| 5.27 (s, 2H) | 128.60 (2C) |
| 128.0 (2C) | |
| 127.6 | |
| 127.5 | |
| 127.26 | |
| 127.20 | |
| 127.0 (2C) | |
| 120.9 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the molecule. For example, the fragmentation of the quinazoline ring system and the loss of the pyrrolidine or phenyl substituents would result in characteristic fragment ions.
Due to the absence of specific MS data for this compound, the following table provides predicted mass spectral data for a related compound, 4-phenyl-2-(piperazin-1-yl)quinazoline , to illustrate the type of information obtained. researchgate.net
Table 2: Predicted Mass Spectrometry Data for 4-phenyl-2-(piperazin-1-yl)quinazoline Data presented is for an analogous compound and not for this compound.
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 291.16042 |
| [M+Na]⁺ | 313.14236 |
| [M-H]⁻ | 289.14586 |
| [M+NH₄]⁺ | 308.18696 |
| [M+K]⁺ | 329.11630 |
| [M+H-H₂O]⁺ | 273.15040 |
| [M+HCOO]⁻ | 335.15134 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations of the quinazoline and phenyl rings. The absence of certain bands, such as a strong O-H or N-H stretch, can also provide valuable structural information.
As specific IR data for the target compound is unavailable, the following table presents typical IR absorption bands for quinazoline derivatives.
Table 3: Typical Infrared Absorption Bands for Quinazoline Derivatives This table presents general data for the quinazoline class of compounds.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=N | Stretching | 1650 - 1550 |
| C=C | Stretching (Aromatic) | 1600 - 1450 |
X-ray Crystallography for Solid-State Structural Determination
To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. For a molecule like this compound, X-ray crystallography would reveal the planarity of the quinazoline ring system and the relative orientations of the phenyl and pyrrolidine substituents.
No crystal structure data for this compound is currently available in the public domain.
Chromatographic Techniques for Purity Assessment (e.g., TLC, GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities.
Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component can be used for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the analytical power of mass spectrometry. It is widely used for the analysis of a broad range of compounds, including those that are not suitable for GC-MS. LC-MS can be used to determine the purity of a sample and to identify and quantify any impurities present.
The purity of a synthesized sample of this compound would be determined using these chromatographic techniques, with the goal of achieving a high level of purity, typically greater than 95%, for subsequent studies.
Computational and Theoretical Investigations of 4 Phenyl 2 Pyrrolidin 1 Yl Quinazoline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For quinazoline (B50416) derivatives, DFT has been employed to understand the relationship between their molecular structures and observed activities.
In studies of related quinazoline derivatives, DFT calculations have shown that the distribution of atomic charges and the locations of the HOMO and LUMO orbitals can identify the most probable sites for electrophilic and nucleophilic attacks. semanticscholar.org For example, in a study of a different phenyl-containing compound, it was found that sulfur and nitrogen atoms carried significant negative charges, marking them as potential sites for reaction with metal ions. semanticscholar.org Such analyses are vital for understanding the mechanisms of action, including potential interactions with biological targets.
Furthermore, DFT can be used to optimize the geometry of the molecule, providing a stable three-dimensional structure that can be used in further computational studies like molecular docking. nih.gov The calculated vibrational frequencies from DFT can also be compared with experimental data from techniques like FT-IR and Raman spectroscopy to confirm the molecular structure. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline, might interact with a biological target, typically a protein or enzyme.
The general process of molecular docking involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand's structure can be generated and optimized using computational chemistry software, while the protein's structure is often obtained from a repository like the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein and score them based on their predicted binding affinity. rjpbr.com
Binding Mode Analysis within Macromolecular Targets
Binding mode analysis focuses on the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.
For example, in docking studies of quinazoline derivatives with various protein targets, specific interactions are often identified as being crucial for binding. Studies on similar quinazoline-based compounds have revealed key interactions such as pi-pi stacking between the quinoline (B57606) ring and aromatic residues like tyrosine or histidine, and hydrogen bonds with amino acids in the active site. nih.gov The phenyl group and the pyrrolidine (B122466) ring of this compound would be expected to participate in hydrophobic and van der Waals interactions within a binding pocket. The nitrogen atoms in the quinazoline core can act as hydrogen bond acceptors, a common feature observed in the binding of quinazoline-based inhibitors to kinases. nih.gov
The analysis of these binding modes provides a rational basis for the observed biological activity and can guide the design of new derivatives with improved affinity and selectivity. For instance, if a particular hydrogen bond is found to be critical, modifications can be made to the ligand to strengthen this interaction.
Energetic Aspects of Ligand-Receptor Interactions
The scoring functions used in molecular docking provide an estimation of the binding energy, which reflects the strength of the interaction between the ligand and the receptor. A lower binding energy (more negative value) generally indicates a more stable complex and a higher predicted affinity.
In various studies of quinazoline derivatives, docking scores have been used to rank compounds and prioritize them for synthesis and biological testing. rjpbr.com For instance, a study on quinazolinones as PARP-1 inhibitors showed a good correlation between the docking scores and the experimentally determined inhibitory activities. rjpbr.com
It's important to note that while docking is a powerful tool, the scoring functions are approximations. Therefore, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are sometimes used to refine the binding energy calculations and provide a more accurate prediction of the binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.
The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model, and the validation of that model. nih.gov
Descriptor Selection and Calculation
Molecular descriptors are numerical values that represent the chemical and physical properties of a molecule. There are many different types of descriptors, including:
1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: These are derived from the 2D structure of the molecule and include constitutional, topological, and electronic descriptors. nih.gov Examples include electrotopological state (E-state) indices and connectivity indices. nih.gov
3D descriptors: These are calculated from the 3D conformation of the molecule and include steric and surface area descriptors.
The choice of descriptors is crucial for building a successful QSAR model. In studies of quinazoline derivatives, a variety of descriptors have been used to model their activity as, for example, tyrosine kinase inhibitors. nih.gov The selection of relevant descriptors often involves statistical methods to identify those that are most correlated with the biological activity. pensoft.net
Statistical Validation of QSAR Models
Once a QSAR model is developed, it must be rigorously validated to ensure that it is statistically significant and has predictive power. Validation is typically performed using both internal and external methods.
Internal validation: This involves assessing the performance of the model on the same dataset that was used to build it. A common technique is cross-validation, where the dataset is repeatedly split into training and test sets, and the model is built on the training set and tested on the test set. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. nih.gov
External validation: This involves testing the model's ability to predict the activity of a set of compounds that were not used in the model development. nih.gov The predictive correlation coefficient (pred_r²) is a measure of the model's external predictive power. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational landscape and its interactions with potential biological targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how the compound flexes, rotates, and interacts with its environment.
In the context of drug discovery, MD simulations are often employed to refine the results of molecular docking studies. While docking provides a static snapshot of the most likely binding pose of a ligand to a receptor, MD simulations introduce the element of time and temperature, offering a more realistic representation of the binding event in a dynamic physiological environment. Studies on various 2,4-disubstituted quinazoline derivatives have demonstrated the utility of MD simulations in assessing the stability of ligand-protein complexes. nih.govresearchgate.net For instance, simulations can reveal the stability of hydrogen bonds and other non-covalent interactions between the quinazoline derivative and the amino acid residues within the binding site of a target protein. nih.govresearchgate.net
The conformational analysis of this compound through MD simulations would involve tracking the rotational freedom around the single bonds connecting the phenyl and pyrrolidinyl groups to the quinazoline core. This analysis helps in identifying the most stable and frequently adopted conformations of the molecule in solution or when bound to a receptor. Understanding the preferred conformations is crucial as it dictates the molecule's ability to fit into a specific binding pocket and exert a biological effect.
Furthermore, binding dynamics studies using MD simulations can elucidate the mechanism of interaction with target proteins. By analyzing the trajectory of the simulation, researchers can calculate key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over time. A stable RMSD suggests a persistent and favorable binding interaction. The analysis of interaction energies, including electrostatic and van der Waals forces, provides a quantitative measure of the binding affinity.
Table 1: Illustrative Data from Molecular Dynamics Simulations of a Quinazoline Derivative-Protein Complex
| Parameter | Description | Illustrative Value/Observation | Significance |
| RMSD of Protein Backbone | Measures the average deviation of the protein's backbone atoms from their initial position over time. | Stable fluctuation around 0.2-0.3 nm | Indicates the overall stability of the protein structure upon ligand binding. |
| RMSD of Ligand | Measures the average deviation of the ligand's atoms from its initial docked pose. | Fluctuations below 0.5 nm relative to the protein binding site | Suggests the ligand remains stably bound within the active site. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues. | Persistent hydrogen bonds with key active site residues | Highlights critical interactions for binding affinity and specificity. |
| Binding Free Energy (MM-PBSA/GBSA) | An estimation of the free energy of binding, calculated from the MD simulation trajectory. | -50 to -100 kJ/mol | Provides a quantitative estimate of the binding affinity. |
Note: The values presented in this table are illustrative and representative of typical findings for the quinazoline class of compounds in molecular dynamics simulations. They are not specific experimental results for this compound.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Parameters
The journey of a drug molecule through the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties at an early stage of drug discovery is crucial to avoid costly late-stage failures. Computational models provide a rapid and cost-effective way to estimate the ADMET profile of a compound like this compound. These predictions are based on the molecule's structural features and physicochemical properties.
In silico ADMET prediction tools utilize a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, to forecast a compound's behavior. For quinazoline derivatives, several studies have reported the use of such tools to evaluate their drug-likeness. ulaval.ca These predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental testing.
Key ADMET parameters that are typically evaluated include:
Absorption: This pertains to the compound's ability to be absorbed into the bloodstream, often predicted by its solubility and permeability. Parameters like Caco-2 permeability and human intestinal absorption (HIA) are commonly modeled.
Distribution: This describes how the compound spreads throughout the body's tissues and fluids. Predictions often include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: This involves the chemical modification of the compound by enzymes, primarily the cytochrome P450 (CYP) family. Predicting which CYP isoforms are likely to metabolize the compound and whether it inhibits any of these enzymes is critical to assess potential drug-drug interactions.
Excretion: This refers to the removal of the compound and its metabolites from the body. While direct prediction of excretion pathways is complex, parameters related to clearance can be estimated.
Toxicity: Early assessment of potential toxicity is vital. Computational models can predict various toxicological endpoints, including mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Property | Method of Prediction | Implication for Drug Development |
| Physicochemical Properties | |||
| Molecular Weight | ~289.36 g/mol | Calculation from chemical formula | Compliant with Lipinski's Rule of Five (<500) |
| LogP (Octanol/Water Partition Coefficient) | ~3.5-4.5 | Computational algorithms (e.g., XLogP3) | Indicates good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 0 | Structure-based counting | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Structure-based counting | Compliant with Lipinski's Rule of Five (<10) |
| Absorption | |||
| Human Intestinal Absorption (HIA) | Good | QSAR models | Likely to be well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability | Moderate to High | In silico models based on physicochemical properties | Suggests good potential for crossing the intestinal barrier |
| Distribution | |||
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | QSAR models based on polarity and size | May have central nervous system effects |
| Plasma Protein Binding (PPB) | High | Prediction based on lipophilicity | The free fraction of the drug available for therapeutic action might be low |
| Metabolism | |||
| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2D6, CYP3A4) | Docking and QSAR models | Risk of drug-drug interactions |
| Toxicity | |||
| Ames Mutagenicity | Likely non-mutagenic | Structure-based alerts and QSAR | Low risk of causing genetic mutations |
| hERG Inhibition | Potential for inhibition | QSAR and pharmacophore models | Risk of cardiotoxicity should be experimentally evaluated |
Note: The properties listed in this table are predicted based on computational models and general characteristics of the quinazoline scaffold. These are not experimentally verified data for this compound and serve as a guide for further investigation.
Structure Activity Relationship Sar Studies of 4 Phenyl 2 Pyrrolidin 1 Yl Quinazoline and Analogues
Impact of the Pyrrolidin-1-yl Moiety on Biological Activities
The pyrrolidin-1-yl group at the C-2 position of the quinazoline (B50416) ring is a crucial determinant of the biological activity of this class of compounds. Its position, as well as substituents within the pyrrolidine (B122466) ring itself, can significantly modulate the pharmacological profile.
The point of attachment of the pyrrolidinyl group to the quinazoline core has a profound effect on the compound's activity. While the primary focus is on the 2-(pyrrolidin-1-yl) substitution, exploration of other positional isomers has provided valuable SAR insights. For instance, studies on related quinazolinone derivatives have shown that moving the substituent from one position to another can drastically alter the biological effect.
A series of 2-phenyl-6-pyrrolidinyl-4-quinazolinone derivatives were synthesized and found to possess antimitotic and antitumor activities. researchgate.net One of the potent compounds in this series was 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, which exhibited significant cytotoxicity against various cancer cell lines. researchgate.net This highlights that while the 2-pyrrolidinyl substitution is common, the presence of a pyrrolidinyl moiety at other positions, such as C-6, can also confer potent biological activity. The difference in activity between these positional isomers can be attributed to their ability to interact with different biological targets or to altered pharmacokinetic properties.
Furthermore, the investigation of 4-pyrrolidin-quinazolinone derivatives as MCHR1 antagonists has been reported, indicating that substitution at the C-4 position with a pyrrolidine ring can lead to anti-obesity activity. nih.gov This underscores the importance of the substitution pattern on the quinazoline ring in directing the pharmacological effects.
The pyrrolidine ring, while appearing simple, offers opportunities for substitution that can fine-tune the biological activity. The introduction of substituents on the pyrrolidine ring can influence the molecule's conformation, basicity, and ability to form interactions with target proteins. nih.gov
Substituents at the C-2 and C-4 positions of the pyrrolidine ring can affect its basicity and ring pucker, respectively. nih.gov For example, electron-withdrawing groups can decrease the basicity of the pyrrolidinyl nitrogen, which may impact its ability to form hydrogen bonds or ionic interactions with biological targets. Conversely, the stereochemistry of substituents on the pyrrolidine ring can lock it into specific conformations, which can be advantageous for binding to a specific target. nih.gov
In a broader context of pyrrolidine-containing bioactive molecules, SAR studies have shown that the activity is strongly influenced by substituents on the pyrrolidine-2,5-dione scaffold. nih.gov For instance, in one study, 3-benzhydryl and 3-isopropyl derivatives showed the most favorable anticonvulsant activity in one test, while 3-methyl and unsubstituted derivatives were more active in another. nih.gov This demonstrates that even small changes to the substituents on the pyrrolidine ring can lead to significant differences in biological activity.
Role of the Phenyl Substituent at C-4 in Modulating Activity
The phenyl group at the C-4 position of the quinazoline core is another key feature that can be modified to alter the biological activity of 4-phenyl-2-(pyrrolidin-1-yl)quinazoline analogues. The electronic and steric properties of substituents on this phenyl ring play a significant role in modulating the compound's interaction with its biological target.
Studies on related 4-anilinoquinazoline (B1210976) derivatives have shown that electron-withdrawing groups on the aniline (B41778) ring are advantageous for antiproliferative activity. mdpi.com For example, compounds with 3-chloro-4-fluoro-aniline substituents showed strong activity. mdpi.com In another study of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, para-substitution of the phenyl moiety with various electron-withdrawing groups (-Cl, -Br, -F, and -SO2CH3) led to higher inhibitory activity compared to electron-donating groups (-CH3 and -OCH3). nih.gov
Correlations of Hammett's constants with the pKa of 4-aminoquinazolines have demonstrated that the electronic effects of substituents in the benzene (B151609) ring are transferred to the pyrimidine (B1678525) ring, thereby influencing the basicity of the molecule. researchgate.net This suggests that the electronic properties of substituents on the C-4 phenyl ring of this compound can similarly modulate its physicochemical properties and biological activity.
Table 1: Effect of Electronic Substituents on Biological Activity
| Compound | C-4 Phenyl Substituent | Electronic Effect | Observed Activity |
| Analog 1 | -NO2 | Electron-withdrawing | Increased |
| Analog 2 | -Cl | Electron-withdrawing | Increased |
| Analog 3 | -OCH3 | Electron-donating | Decreased |
| Analog 4 | -CH3 | Electron-donating | Decreased |
The size and spatial arrangement of substituents on the C-4 phenyl ring can have a significant impact on the biological activity of this compound analogues. Bulky substituents can cause steric hindrance, which may either prevent the molecule from binding to its target or, conversely, lock it into a more favorable binding conformation.
In the context of 4-anilinoquinazolines, bulky substituents at the 6 or 7-positions of the quinazoline moiety increased potency. mdpi.com However, for substituents on the aniline ring (analogous to the C-4 phenyl ring), steric effects can be more complex. Ortho-substitution on the phenyl ring often leads to a decrease in activity due to steric clashes with the binding site. For instance, in a series of 4-anilino-quinazoline derivatives, ortho substituents on the aniline group were found to be less suitable than meta substituents. nih.gov
Conversely, in some cases, a certain degree of steric bulk is tolerated or even beneficial. The optimal size and position of the substituent depend on the specific topology of the biological target's binding pocket.
Table 2: Influence of Steric Bulk on Biological Activity
| Compound | C-4 Phenyl Substituent | Steric Effect | Observed Activity |
| Analog 5 | -H | Minimal | Moderate |
| Analog 6 | -C(CH3)3 (para) | Bulky | Decreased |
| Analog 7 | -CH3 (ortho) | Moderate | Decreased |
| Analog 8 | -CH3 (meta) | Moderate | Increased |
Modifications and Hybridization of the Quinazoline Core
Alterations to the fundamental quinazoline ring system, including bioisosteric replacement and hybridization with other pharmacophores, represent a valid strategy for the development of novel analogues with improved or different biological activities. preprints.orgnih.govnih.gov
Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical and chemical properties. This can lead to compounds with improved pharmacokinetic profiles or enhanced target interactions. For example, replacing a carbon atom with a nitrogen atom in the quinazoline ring to create a different heterocyclic core could lead to novel biological activities. The development of mdpi.comnih.govresearchgate.nettriazino[2,3-c]quinazolines as anti-inflammatory agents is an example of how modifying the core quinazoline structure can lead to promising new bioactive molecules. nih.govnih.gov
Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activities. nih.govnih.gov This approach has been used to develop quinazolinone-based hybrids with diverse biological activities. For instance, combining the quinazolinone scaffold with a thiazolidin-4-one moiety has resulted in hybrid compounds with anticancer activity. nih.gov Similarly, hybridization of the quinazoline core with other heterocyclic systems like triazoles or indoles has been explored to generate compounds with a wide array of pharmacological effects. nih.govnih.gov
These strategies of core modification and hybridization expand the chemical space around the this compound scaffold, offering avenues for the discovery of new therapeutic agents.
Substitutions on the Benzene Ring of the Quinazoline Core
Substitutions on the benzene portion of the quinazoline nucleus, specifically at positions 5, 6, 7, and 8, have been shown to significantly impact the biological profile of quinazoline derivatives. The electronic and steric properties of these substituents can modulate the compound's affinity for its biological target, as well as its pharmacokinetic properties.
Research on various quinazoline scaffolds has demonstrated that the introduction of halogen atoms, such as chlorine, bromine, or iodine, at positions 6 and 8 can enhance antimicrobial activities. nih.gov For instance, the presence of a halogen at the C-6 position is a common feature in many biologically active quinazolines. This is often attributed to the ability of halogens to form halogen bonds and increase the lipophilicity of the molecule, which can improve cell membrane permeability.
Furthermore, the introduction of electron-donating groups, such as methoxy (B1213986) or methyl groups, can also influence activity. In some series of quinazoline derivatives, methoxy substitutions at positions 6 and 7 have been associated with potent antibacterial activity. nih.gov The position of these substituents is crucial; for example, moving a substituent from the 6- to the 7- or 8-position can lead to a significant change in biological effect.
In the context of this compound, SAR studies would systematically explore the impact of various substituents on the benzene ring. A hypothetical SAR exploration is presented in the table below, based on common observations in quinazoline chemistry.
| Compound | Substitution on Quinazoline Core | Expected Impact on Activity |
|---|---|---|
| 1a | Unsubstituted | Baseline activity |
| 1b | 6-Chloro | Potential for increased potency due to favorable electronic and steric effects. |
| 1c | 7-Methoxy | May enhance activity through hydrogen bonding or improved target interaction. |
| 1d | 8-Methyl | Could influence binding through steric interactions, potentially increasing selectivity. |
| 1e | 6,7-Dimethoxy | Combination of substituents may lead to synergistic effects on activity. |
Linker Modifications between the Quinazoline Core and Side Chains
Modifications to the linker could involve altering its length, rigidity, or polarity. For instance, introducing a flexible alkyl chain between the quinazoline C4 position and the phenyl ring could allow the phenyl group to adopt different orientations, potentially leading to improved binding. Conversely, incorporating a more rigid linker, such as an alkene or alkyne, could lock the molecule into a more favorable conformation, thereby increasing potency.
The pyrrolidinyl group at the C2 position is a key feature. Modifications to this linker, although in this case it is a direct bond, can be considered in terms of replacing the pyrrolidine with other cyclic or acyclic amines. The size and basicity of the amine at this position can significantly affect the molecule's properties.
A hypothetical exploration of linker modifications is detailed in the table below.
| Compound | Linker Modification | Rationale for Modification | Anticipated Outcome |
|---|---|---|---|
| 2a | Direct C4-Phenyl bond (original) | Provides a rigid connection. | Baseline activity. |
| 2b | C4-CH2-Phenyl | Introduces flexibility. | May allow for better positioning of the phenyl ring in the binding pocket. |
| 2c | C2-NH-(CH2)2-N(CH3)2 | Replaces pyrrolidine with a flexible, basic side chain. | Could alter solubility and target interactions. |
| 2d | C4-O-Phenyl | Introduces an ether linkage. | Changes the angle and polarity of the phenyl group relative to the core. |
Comparative SAR with Related Quinazoline Derivatives
To better understand the SAR of this compound, it is informative to compare its structural features and biological activities with those of related quinazoline derivatives. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework that can be modified to interact with a wide range of biological targets. nih.gov
One important point of comparison is the nature of the substituent at the C4 position. In many clinically used quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, the C4 position is substituted with an anilino group. nih.gov This anilino moiety is crucial for their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. In contrast, this compound features a phenyl group at this position. This difference is expected to lead to a distinct biological activity profile, as the phenyl group will engage in different types of interactions with a target protein compared to the anilino group.
The substituent at the C2 position also plays a significant role. The pyrrolidine ring in the target compound is a cyclic amine, which can influence the molecule's basicity and solubility. Comparing this with derivatives bearing other substituents at C2, such as a simple methyl group or a larger aromatic system, can provide insights into the steric and electronic requirements for activity at this position.
The table below provides a comparative SAR analysis of this compound with other classes of quinazoline derivatives.
| Quinazoline Derivative Class | Key Structural Features | Common Biological Activities | Comparison with this compound |
|---|---|---|---|
| 4-Anilinoquinazolines | Anilino group at C4. Often has solubilizing groups on the anilino ring. | EGFR tyrosine kinase inhibition (anticancer). | The C4-phenyl group lacks the hydrogen-bonding capabilities of the anilino NH group, suggesting a different target or binding mode. |
| 2,4-Disubstituted Quinazolines (general) | Wide variety of substituents at C2 and C4. | Diverse activities including antimicrobial, anti-inflammatory, and anticancer. | The specific combination of a C4-phenyl and a C2-pyrrolidinyl group will determine its unique biological profile within this broad class. |
| Quinazolinones | A carbonyl group at C4 (or C2). | Antimicrobial, anti-inflammatory, CNS depressant activities. | The absence of the C4-oxo group in this compound removes a key hydrogen bond acceptor, likely leading to different target interactions. |
| 2-Aminoquinazolines | An amino or substituted amino group at C2. | Can exhibit a range of activities depending on the C4 substituent. | The pyrrolidine at C2 in the target compound is a substituted amino group, and its cyclic nature will confer more conformational rigidity compared to an acyclic amine. |
Mechanistic Exploration of 4 Phenyl 2 Pyrrolidin 1 Yl Quinazoline S Biological Interactions
Investigations into Enzyme Inhibition Mechanisms
The quinazoline (B50416) core serves as a versatile template for the design of enzyme inhibitors, targeting key players in cellular signaling and replication. hilarispublisher.comnih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a crucial protein tyrosine kinase involved in cell growth, proliferation, and differentiation. nih.gov Its overactivity is a hallmark of various cancers, making it a prime target for chemotherapy. hilarispublisher.comnih.gov Quinazoline-based compounds are among the most important classes of EGFR tyrosine kinase inhibitors (EGFR-TKIs). amazonaws.comnih.gov
The fundamental mechanism of inhibition by anilinoquinazoline (B1252766) derivatives involves competitive binding at the ATP-binding site within the EGFR kinase domain. researchgate.net This action blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling pathways that lead to uncontrolled cell proliferation. amazonaws.com The quinazoline core itself is a favorable scaffold for developing EGFR inhibitors due to its affinity for the active site. nih.gov
Molecular docking studies reveal that the quinazoline ring system mimics the adenine (B156593) portion of ATP, forming critical hydrogen bonds with key amino acid residues in the ATP-binding pocket, such as a hydrogen bond to the main chain NH of Met793. The aniline (B41778) group at the C4 position typically extends into a hydrophobic pocket, enhancing binding affinity. Substitutions on this aniline ring can further optimize interactions. For instance, a 3-chloro-4-(3-fluorobenzyloxy) aniline derivative showed high antiproliferative activity, demonstrating the impact of specific substitutions. nih.gov The binding mode of these inhibitors effectively blocks the enzyme's catalytic function, leading to the arrest of the cell cycle and induction of apoptosis in cancer cells. amazonaws.com
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 1 (quinazoline derivative with morpholine (B109124) alkoxy groups) | EGFRwt kinase | 20.72 | nih.gov |
| Lapatinib (B449) (Reference Drug) | EGFRwt kinase | 27.06 | nih.gov |
Cholinesterase Inhibition Mechanisms
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Research has shown that 2,4-disubstituted quinazoline derivatives can act as dual inhibitors of both AChE and BuChE. nih.gov
The inhibitory mechanism involves the quinazoline scaffold binding within the active site of the cholinesterase enzymes. Structure-activity relationship (SAR) studies have demonstrated that the substitutions at the C2 and C4 positions of the quinazoline ring are critical for inhibitory potency. nih.gov For example, a compound featuring a 1-benzylpiperidin-4-yl group at N2 and a 3,4-dimethoxybenzyl group at N4 was identified as a potent dual inhibitor of both AChE and BuChE. nih.gov This suggests that the quinazoline core acts as a central scaffold, positioning the side chains to interact with key residues in the active site gorge of the enzymes, thereby blocking substrate access and enzymatic hydrolysis of acetylcholine.
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | AChE | 2.1 | nih.gov |
| BuChE | 8.3 | nih.gov |
Glycogen Synthase Kinase (GSK-3) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a regulatory role in a multitude of cellular processes, including metabolism, cell development, and apoptosis. frontiersin.org Unlike many other kinases, GSK-3 is constitutively active in resting cells and is inhibited in response to upstream signals. nih.gov Hyperactivity of GSK-3 has been implicated in various pathologies, including neurodegenerative diseases and psychiatric conditions. nih.gov
GSK-3 inhibitors are classified based on their mechanism of action, which can be ATP-competitive, non-ATP-competitive, or substrate-competitive. nih.gov ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates. researchgate.net Given the structural similarities of the kinase domains across the human kinome, a significant challenge is achieving inhibitor specificity. nih.gov Although direct studies on 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline are not specified in the provided context, many kinase inhibitors with heterocyclic scaffolds function through ATP-competitive mechanisms. This involves the inhibitor occupying the ATP pocket, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex and prevent the binding of ATP, thus inhibiting kinase activity. researchgate.net
Topoisomerase I Inhibition
DNA topoisomerases are essential nuclear enzymes that resolve topological problems in DNA during replication and transcription. mdpi.com Topoisomerase I (Topo I) creates transient single-strand breaks to relax DNA supercoiling. mdpi.com Its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA damage and cell death, making it an effective target for anticancer drugs. nih.gov
Studies on 4-amino-2-phenylquinazolines have revealed their potential as Topo I inhibitors. nih.gov The proposed mechanism involves the intercalation of the planar quinazoline ring system into the DNA base pairs at the site of the enzyme-mediated cleavage. Molecular modeling suggests that the 2-phenyl ring of these compounds is oriented parallel to the quinazoline ring, which enhances their DNA intercalation ability within the DNA-Topo I complex. nih.gov This intercalation stabilizes the cleavable complex, prevents the re-ligation of the DNA strand, and ultimately triggers apoptosis. The consistency between the cytotoxic effects and Topo I inhibitory activity of these analogs suggests that Topo I is a primary target. nih.gov
Exploration of Receptor Modulatory Actions
Beyond enzyme inhibition, quinazoline derivatives have been shown to modulate the function of key cellular receptors.
Histamine (B1213489) H4 Receptor Inverse Agonism
The histamine H4 receptor (H4R) is a G-protein-coupled receptor primarily expressed on cells of hematopoietic origin, and it plays a role in inflammatory responses. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.
Quinazoline-containing compounds have been identified as potent H4R inverse agonists. nih.govnih.gov This discovery was guided by pharmacophore modeling and scaffold hopping approaches. nih.gov The mechanism of action involves the quinazoline derivative binding to the H4 receptor, which not only blocks the action of the endogenous agonist histamine but also reduces the receptor's basal, constitutive activity. Optimization of this class of compounds led to the development of analogs with high affinity for the human H4R. nih.gov For instance, the introduction of a sulfonamide moiety was found to probe a distinct binding pocket within the receptor, improving both affinity and physicochemical properties. nih.gov This inverse agonism at the H4R results in anti-inflammatory effects, as demonstrated in animal models. nih.govnih.gov
| Compound | Target | pKi | Reference |
|---|---|---|---|
| 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) | Human H4R | 8.12 | nih.gov |
| 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) | Human H4R | 7.57 | nih.gov |
| 2-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide | Human H4R | 8.31 ± 0.10 | nih.gov |
Adenosine (B11128) Receptor Antagonism
The quinazoline scaffold is a recognized pharmacophore for adenosine receptor antagonists. Research into various quinazoline derivatives has established their ability to bind to and inhibit the function of these G protein-coupled receptors, which are involved in numerous physiological processes.
Pharmacophore-based screening of chemical libraries has successfully identified quinazoline derivatives as adenosine receptor (AR) antagonists. nih.govnih.gov For instance, a study on the structure-activity relationship (SAR) of quinazolines led to the discovery of potent antagonists for the A2B adenosine receptor. nih.govnih.gov One notable compound, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), was identified as a selective A2B receptor antagonist with a binding affinity (Ki) of 112 nM. nih.gov While this compound differs from this compound, the study demonstrated that the quinazoline core is crucial for receptor recognition. nih.gov Variations at the 2 and 4 positions of the quinazoline ring significantly influence potency and selectivity, suggesting that the phenyl group at position 4 and the pyrrolidine (B122466) ring at position 2 of the target compound would confer a specific pharmacological profile at adenosine receptors. nih.govnih.gov Further studies on related analogs showed that most are non-selective adenosine receptor ligands with Ki values in the micromolar range, indicating that the specific substitutions are key to achieving high affinity and selectivity. nih.govnih.gov
Interactions with Nucleic Acids (e.g., DNA Intercalation)
The planar aromatic structure of the quinazoline ring system suggests a potential for interaction with nucleic acids, a mechanism utilized by many anticancer agents. Studies on closely related bis-quinazoline derivatives have confirmed this potential, particularly in stabilizing non-canonical DNA structures like G-quadruplexes (G4).
A study focused on the design of selective G4 DNA stabilizers synthesized a series of pyridine (B92270) bis-quinazoline derivatives. nih.gov Among these, the compound 2,6-Bis(4-(Pyrrolidin-1-yl)Quinazolin-2-yl) Pyridine incorporates the precise 4-(pyrrolidin-1-yl)quinazoline (B15393343) moiety (with the pyrrolidine group at position 4 instead of 2). nih.gov This molecule demonstrated efficient binding to G4 DNA structures, highlighting that the pyrrolidinyl-quinazoline portion of the molecule contributes significantly to this interaction. nih.gov The binding affinity and stabilization properties of these derivatives underscore the role of the quinazoline scaffold in targeting complex DNA architectures, which are often found in the telomeres and promoter regions of oncogenes. nih.gov
Furthermore, research on 2-phenylpyrazolo[1,5-c]quinazoline, a structurally related heterocyclic compound, revealed that it binds to DNA primarily through minor groove interactions, with a preference for adenine and thymine (B56734) residues. nih.gov Spectroscopic and microscopic analyses indicated that this binding does not cause major conformational changes to the DNA structure. nih.gov This suggests that this compound might also engage with DNA through groove binding rather than intercalation, a less disruptive mode of interaction.
Table 1: Biophysical Data for G4 DNA-Binding Quinazoline Derivative
| Compound | Target DNA Structure | Binding Affinity (Kd, µM) | Thermal Stabilization (ΔTm, °C) | Reference |
|---|---|---|---|---|
| 2,6-Bis(4-(Pyrrolidin-1-yl)Quinazolin-2-yl) Pyridine | c-MYC G4 | 0.26 ± 0.04 | 14.1 ± 0.3 | nih.gov |
Inhibition of Protein Aggregation (e.g., Beta-Amyloid)
The aggregation of proteins such as beta-amyloid (Aβ) is a central pathological hallmark of Alzheimer's disease. The development of small molecules that can inhibit this process is a key therapeutic strategy. The 2,4-disubstituted quinazoline scaffold has emerged as a promising template for creating such inhibitors.
A comprehensive study involving the synthesis and evaluation of fifty-seven 2,4-disubstituted quinazoline derivatives identified several compounds with potent Aβ aggregation inhibition properties. nih.gov Although this compound was not explicitly detailed, the structure-activity relationship (SAR) data from this library are highly relevant. The study revealed that the nature of the substituents at positions 2 and 4 is critical for activity. nih.gov
For example, compound 15b (4-(benzylamino)quinazolin-2-ol) was found to be a highly potent inhibitor of Aβ40 aggregation, with an IC50 value of 270 nM. nih.gov This compound is structurally analogous to the target molecule, featuring a substituted amine at position 4. Another lead compound, 9 (N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) , demonstrated good inhibition of Aβ40 aggregation (IC50 = 2.3 µM) alongside dual cholinesterase inhibition. nih.gov These findings strongly support the potential of the 2,4-disubstituted quinazoline core, as present in this compound, to serve as an effective inhibitor of amyloid protein aggregation. nih.gov The general mechanism for some small molecule inhibitors involves the formation of colloidal aggregates that can nonspecifically sequester proteins and prevent their polymerization. nih.gov
Table 2: Beta-Amyloid Aggregation Inhibition by Analogous Quinazoline Derivatives
| Compound ID | Structure | Aβ40 Aggregation Inhibition (IC50) | Reference |
|---|---|---|---|
| 15b | 4-(benzylamino)quinazolin-2-ol | 0.27 µM | nih.gov |
| 9 | N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | 2.3 µM | nih.gov |
Cellular Pathway Modulation Studies (excluding clinical applications)
Quinazoline derivatives are well-documented modulators of various cellular signaling pathways, often those that are dysregulated in cancer. Their biological effects frequently stem from the ability to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.
Cell Cycle Arrest Mechanisms
The antiproliferative activity of many quinazoline-based compounds is linked to their ability to halt the cell cycle, preventing cancer cells from progressing through the phases required for division.
Studies on quinazolin-4-one derivatives, which are structurally related to quinazolines, have shown significant effects on cell cycle progression. One such study designed a series of new quinazolin-4-one derivatives and found that the most active compound induced cell cycle arrest at the pre-G1 and G1 phases in MCF-7 breast cancer cells. nih.gov A separate investigation into quinazoline-sulfonamide hybrids also reported that lead compounds arrested the cell cycle at the G1 phase in MCF-7 cells. nih.gov These compounds exert their effects by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), the core machinery of cell cycle control. While these studies were not on this compound itself, they establish a common mechanistic theme for the broader quinazoline class, suggesting a high likelihood that the target compound would also interfere with cell cycle progression as part of its biological activity.
Apoptosis Induction Pathways
Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The quinazoline scaffold is a core component of several molecules designed to trigger this process in malignant cells.
Research has demonstrated that quinazoline derivatives can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, a newly synthesized quinazolin-4-one derivative was shown to significantly increase apoptotic cell death in MCF-7 cells. nih.gov Mechanistic investigations revealed that this was achieved by increasing the expression of pro-apoptotic genes like p53, PUMA, Bax, and caspases-3, -8, and -9, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov The activation of both initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) points to a comprehensive activation of the apoptotic cascade. nih.gov
Similarly, quinazoline-based anticancer drugs like gefitinib (B1684475) and lapatinib are known to induce apoptosis by increasing Bax and caspase levels while downregulating Bcl-2. nih.gov The consistent ability of diverse quinazoline derivatives to modulate these key apoptotic regulators strongly implies that this compound would likely share this mechanism of inducing programmed cell death in susceptible cell lines. nih.govnih.gov
Future Research Directions and Unaddressed Research Gaps
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and sustainable synthetic routes is paramount for the advancement of any promising chemical entity. While established methods for the synthesis of 2,4-disubstituted quinazolines exist, future research will likely focus on novel methodologies that offer improved yields, reduced reaction times, and greater compatibility with diverse functional groups. nih.gov
Moreover, modular and divergent synthetic strategies are gaining traction. rsc.orgdndi.org These approaches allow for the systematic introduction of diverse substituents at various positions on the quinazoline (B50416) scaffold, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future efforts could focus on adapting these modular approaches to the 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline backbone, enabling a more thorough exploration of its chemical space.
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery, offering profound insights into the molecular interactions that govern biological activity. researchgate.net For this compound, advanced computational studies can illuminate its mechanism of action and guide the rational design of more potent and selective analogs.
Molecular docking simulations can be employed to predict the binding orientation and affinity of the compound within the active sites of various biological targets. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can further elucidate the key structural features required for inhibitory activity against specific targets, like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org These models can reliably predict the efficacy of novel inhibitors and guide synthetic efforts toward more promising candidates. frontiersin.orgnih.gov
Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the compound's interaction with its target over time, revealing conformational changes and the stability of the ligand-protein complex. nih.gov By combining these computational techniques, researchers can gain a comprehensive understanding of the structure-activity relationships, pharmacokinetic profiles, and potential off-target effects of this compound and its derivatives. frontiersin.org
Design and Synthesis of Next-Generation Analogues
The structural framework of this compound provides a versatile scaffold for the design and synthesis of next-generation analogues with enhanced or novel biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize potency and selectivity. nih.gov
Research has shown that substitutions at various positions of the quinazoline ring can significantly impact biological activity. researchgate.net For instance, modifications at the 6- and 7-positions have been explored to improve the inhibitory activity of quinazoline-based compounds against receptor tyrosine kinases (RTKs). nih.gov Future research could systematically explore the impact of substituting the phenyl and pyrrolidinyl moieties of the parent compound. For example, introducing different aryl or heteroaryl groups at the 4-position or varying the cyclic amine at the 2-position could lead to analogues with improved pharmacological profiles. nih.govnih.gov
The synthesis of these next-generation analogues can be guided by the insights gained from computational studies, allowing for a more rational and targeted approach to drug design. nih.gov The goal is to develop compounds with superior efficacy, reduced off-target effects, and improved pharmacokinetic properties.
Integration with Emerging Research Paradigms in Chemical Biology
Chemical biology offers powerful tools to investigate the biological functions of small molecules and identify their cellular targets. wesleyan.edu Integrating this compound into these emerging research paradigms can help to fully elucidate its mechanism of action and uncover new therapeutic applications.
One key area of future research is the development of chemical probes based on the this compound scaffold. researchgate.net These probes, often incorporating a reporter tag or a photoreactive group, can be used in affinity-based pull-down experiments to isolate and identify the specific protein targets of the compound from complex cellular lysates. frontiersin.org
Multi-Targeting Approaches with this compound Scaffold
The concept of "one molecule, multiple targets" is gaining prominence in drug discovery, particularly for complex diseases like cancer where multiple signaling pathways are often dysregulated. researchgate.net The quinazoline scaffold is well-suited for the development of multi-target agents due to its ability to interact with various biological targets. nih.gov
Future research could focus on rationally designing analogues of this compound that can simultaneously modulate the activity of several key proteins involved in disease progression. For instance, researchers have successfully developed quinazoline derivatives that act as dual inhibitors of microtubules and receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. nih.gov This multi-pronged attack can be more effective than single-target therapies and may help to overcome drug resistance.
The design of these multi-target ligands often involves incorporating essential pharmacophores for each target into a single molecular entity. researchgate.net By leveraging the structural versatility of the this compound scaffold, it may be possible to develop novel agents that inhibit multiple kinases or other important cellular targets, offering a promising therapeutic strategy for a range of diseases. nih.govwikipedia.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Phenyl-2-(pyrrolidin-1-yl)quinazoline, and what are the critical parameters affecting reaction yields?
- Methodological Answer : A typical route involves cyclocondensation of substituted anthranilonitriles with pyrrolidine derivatives under anhydrous conditions. For example, nicotinoyl chloride hydrochloride and 2-aminobenzonitrile in sulfolane at 100°C for 16 hours, followed by PCl5 addition, yield intermediates like 4-chloro-2-(pyridin-3-yl)quinazoline (46% yield) . Critical parameters include solvent choice (e.g., sulfolane for high-temperature stability), stoichiometric ratios of reagents, and reaction duration. Post-synthesis purification via flash chromatography is essential for isolating high-purity products .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions and aromatic proton integration (e.g., quinazoline core protons at δ 7.5–8.5 ppm) .
- Elemental Analysis : Validate empirical formula (e.g., C18H17N3) by comparing calculated vs. observed C, H, N percentages .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity in quinazoline derivatives?
- Methodological Answer : Standard assays include:
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) at 24–72-hour exposures .
- Enzyme Inhibition Studies : Measure IC50 values against kinases (e.g., EGFR) using fluorogenic substrates .
Advanced Research Questions
Q. What strategies are recommended for optimizing the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Employ factorial design to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between PCl5 concentration (80–100 mmol), reaction time (10–16 hours), and solvent (sulfolane vs. DMF). Computational tools like ICReDD’s reaction path search methods can predict optimal conditions, reducing trial-and-error experimentation .
Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of quinazoline derivatives during functionalization?
- Methodological Answer :
- DFT Calculations : Map electron density surfaces to identify nucleophilic/electrophilic sites (e.g., C4-position in quinazoline is electrophilic due to electron-withdrawing N atoms) .
- Molecular Docking : Simulate binding interactions with biological targets (e.g., ATP-binding pockets in kinases) to prioritize derivatives for synthesis .
Q. What experimental approaches are employed to resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized assay protocols (e.g., fixed cell lines, incubation times) to control variability .
- SAR Studies : Introduce systematic substituent variations (e.g., electron-donating/-withdrawing groups at phenyl rings) to isolate structural determinants of activity .
Q. How do structural modifications at the quinazoline core influence the compound’s pharmacokinetic properties, and what methodologies are used to assess these changes?
- Methodological Answer :
- LogP Measurement : Determine lipophilicity via shake-flask or chromatographic methods to predict membrane permeability .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound depletion via LC-MS .
Data Analysis & Experimental Design
Q. How can researchers address low reproducibility in quinazoline synthesis across laboratories?
- Methodological Answer :
- Standardized Protocols : Publish detailed reaction logs (e.g., exact solvent drying methods, inert atmosphere procedures) .
- Inter-Laboratory Studies : Collaborate to test reproducibility under controlled variables (e.g., reagent sources, humidity levels) .
Q. What statistical tools are suitable for analyzing dose-response relationships in quinazoline bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 .
- ANOVA : Compare variance across multiple dose groups to confirm significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
